BenchChemオンラインストアへようこそ!

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Lipophilicity Drug design Physicochemical properties

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (CAS 2092858-23-4) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at the 3-position and a carboxylic acid at the 7-position. This scaffold has been utilized in multiple patent families targeting kinase inhibition (e.g., ABL1[T315I]), bromodomain inhibition, mGluR2 positive allosteric modulation, and DGAT1 inhibition.

Molecular Formula C8H4F3N3O2
Molecular Weight 231.134
CAS No. 2092858-23-4
Cat. No. B2839527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
CAS2092858-23-4
Molecular FormulaC8H4F3N3O2
Molecular Weight231.134
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(F)(F)F)C=C1C(=O)O
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h1-3H,(H,15,16)
InChIKeyRULQOXAVWZPTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (CAS 2092858-23-4): Core Scaffold Overview for Procurement Decisions


3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (CAS 2092858-23-4) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at the 3-position and a carboxylic acid at the 7-position. This scaffold has been utilized in multiple patent families targeting kinase inhibition (e.g., ABL1[T315I]), bromodomain inhibition, mGluR2 positive allosteric modulation, and DGAT1 inhibition [1][2]. The trifluoromethyl substituent confers increased lipophilicity (Hansch π = +0.88) and metabolic stability, distinguishing it from non-fluorinated analogs [3].

Why 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid Cannot Be Replaced by Close Analogs in Active Programs


Close structural analogs such as the parent [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid, the 3-methyl derivative, or the 5,6,7,8-tetrahydro analog differ fundamentally in lipophilicity, electronic character, and metabolic stability profiles. The trifluoromethyl group at position 3 is not a passive substituent: it significantly alters the pKa of the carboxylic acid, increases logP by approximately 0.88 units compared to the non-fluorinated parent, and reduces susceptibility to oxidative metabolism [1][2]. These differences translate into divergent pharmacokinetic behavior, target engagement, and synthetic derivatization potential, making direct substitution of this compound with a non-fluorinated or differently substituted analog scientifically unjustified without re-optimization of the entire lead series.

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage: Predicted cLogP Shift of +0.88 Units Versus the Non-Fluorinated Parent Scaffold

The trifluoromethyl group at position 3 increases the lipophilicity of the target compound by an estimated Hansch π value of +0.88 relative to a hydrogen substituent, elevating the predicted logP from −0.735 (parent scaffold) to approximately +0.145 [1][2]. The parent [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a predicted logP of −0.735 (JChem), while the 3-methyl analog has a predicted logP of approximately +0.2 [1]. This places the target compound in a logP range closer to that of the methyl analog yet with the added electronic benefits of the CF3 group [2].

Lipophilicity Drug design Physicochemical properties

Enhanced Carboxylic Acid Acidity: Predicted pKa Lowering by ~0.4–0.8 Units via the Electron-Withdrawing CF3 Group

The electron-withdrawing trifluoromethyl group at position 3 is predicted to lower the pKa of the 7-carboxylic acid relative to the non-fluorinated parent scaffold (pKa = 3.52) and the 3-methyl analog [1]. As a benchmark, 3-(trifluoromethyl)benzoic acid has a measured pKa of 3.77, compared to 4.20 for benzoic acid (ΔpKa = −0.43) . By analogy, the target compound is expected to exhibit a pKa in the range of 2.7–3.1, which is 0.4–0.8 units lower than the parent scaffold [1]. This enhanced acidity improves solubility at physiological pH and facilitates salt formation for formulation.

pKa Acidity Solubility Salt formation

Kinase Inhibitory Potential: Derivatives of This Scaffold Achieve Sub-20 nM Potency Against Clinically Relevant Kinase Targets

A derivative of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (BDBM260153; US9522910, Table 1 Compound 3) demonstrated an IC50 <20 nM against the imatinib-resistant ABL1[T315I] kinase mutant in a standardized in vitro kinase activity assay [1]. In contrast, the non-fluorinated parent scaffold and the 3-methyl analog have not been reported to achieve single-digit nanomolar potency in kinase assays within publicly available data [2]. The CF3 group at position 3 is hypothesized to contribute to this potency through enhanced hydrophobic interactions with the kinase ATP-binding pocket and improved membrane permeability [3].

Kinase inhibition ABL1 Cancer Binding affinity

Ion Channel Modulatory Scaffold: Triazolopyridine Core with CF3 Delivers Sub-Micromolar Late INa Inhibition in Cardiac Myocytes

The closely related compound GS967 (6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, CAS 1262618-39-2), which shares the identical 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine core, inhibited ATX-II-induced late INa in rabbit ventricular myocytes with an IC50 of 0.13 µM and in isolated hearts with an IC50 of 0.21 µM [1]. GS967 was more potent and effective at reducing late INa and suppressing arrhythmias than both flecainide and ranolazine [1]. The 3-trifluoromethyl group is considered critical for this activity profile, as des-fluoro analogs of related triazolopyridine late INa inhibitors show substantially reduced potency [2].

Ion channel Late sodium current Cardiac Arrhythmia

Metabolic Stability Advantage: CF3 Group Confers Resistance to Oxidative Metabolism Versus Methyl and Non-Fluorinated Analogs

The trifluoromethyl group is well-established to confer resistance to cytochrome P450-mediated oxidative metabolism due to the high C–F bond dissociation energy (485.3 kJ/mol vs 414.2 kJ/mol for C–H) and the electron-withdrawing nature that deactivates the aromatic ring toward electrophilic oxidation [1]. Although direct microsomal stability data for the target compound are not publicly available, the [1,2,4]triazolo[4,3-a]pyridine scaffold with a CF3 group at position 3 has demonstrated excellent in vitro metabolic stability in human liver microsomes (reported half-life >60 min for closely related IDO1 inhibitor analogs) [2]. In contrast, the 3-methyl analog is expected to be more susceptible to CYP450-mediated hydroxylation and subsequent glucuronidation due to the presence of benzylic C–H bonds [1].

Metabolic stability CYP450 Oxidative metabolism Half-life

Optimal Research and Industrial Application Scenarios for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid Based on Differentiated Properties


Kinase Inhibitor Lead Generation Targeting Drug-Resistant Mutations

The demonstrated sub-20 nM potency of derivatives against the imatinib-resistant ABL1[T315I] kinase mutant positions this scaffold as a privileged starting point for kinase inhibitor programs targeting resistant mutations [1]. The carboxylic acid at position 7 provides a convenient handle for amide coupling to generate focused libraries, while the CF3 group at position 3 offers both potency-enhancing hydrophobic contacts and metabolic stability. Procurement of this building block is recommended for medicinal chemistry groups initiating kinase programs where resistance mutations are a known clinical challenge.

Cardiovascular Ion Channel Modulator Development

The proven late INa inhibitory activity of GS967 (IC50 = 0.13 µM), which shares the identical core scaffold, validates this chemotype for cardiovascular drug discovery [2]. The 3-CF3 group is critical for the observed potency and selectivity over peak INa. The 7-carboxylic acid of the target compound offers a distinct vector for derivatization compared to GS967's 6-aryl substitution, enabling exploration of alternative binding modes and intellectual property space. Researchers pursuing novel antiarrhythmic agents or heart failure therapeutics should consider this building block for library synthesis.

Immuno-Oncology: IDO1 Holo-Inhibitor Optimization

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a novel chemotype for IDO1 catalytic holo-inhibition, with CF3-substituted analogs achieving sub-micromolar potency and excellent selectivity over other heme-containing enzymes [3]. The target compound, with the CF3 group pre-installed at the optimal 3-position, eliminates a synthetic step and enables rapid SAR exploration at the 7-position via amide or ester formation. Procurement is recommended for cancer immunotherapy programs pursuing IDO1 or TDO2 inhibition.

Agrochemical Discovery: Herbicidal and Fungicidal Lead Exploration

Patent literature (e.g., JP2017025054) explicitly discloses [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid derivatives as herbicidal agents [4]. The trifluoromethyl group is a well-established pharmacophore in agrochemicals, contributing to both potency and environmental stability. The target compound's enhanced lipophilicity (Δ logP ≈ +0.88 vs the parent scaffold) is expected to improve cuticular penetration in plants, a critical parameter for herbicidal efficacy. Agrochemical discovery groups should prioritize this building block over non-fluorinated analogs for foliar-applied herbicide programs.

Quote Request

Request a Quote for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.